N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
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Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H12F2N4O2S and its molecular weight is 374.37. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Chemical Properties
Research has demonstrated innovative synthetic methodologies for creating compounds similar to N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide, highlighting their structural and chemical properties. The microwave-assisted synthesis of thiadiazole scaffolds showcases a facile approach to obtaining compounds with potential anticancer activities, as seen in derivatives of thiadiazole and benzamide (Tiwari et al., 2017). Similarly, the exploration of azetidine-2-ones derivatives emphasizes the importance of the structural framework in antimicrobial evaluations (Gilani et al., 2016).
Biological Activities and Applications
Compounds bearing resemblance to N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide have been extensively studied for their biological activities. For instance, novel analogs displaying antibacterial properties suggest the utility of the thiadiazole moiety in designing potent antibacterial agents, with specific compounds showing promising activity against various bacterial strains (Palkar et al., 2017). Another study focused on the synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole libraries, indicating the potential of these structures in drug development processes due to their varied biological activities (Park et al., 2009).
Molecular Docking and Computational Studies
The application of molecular docking and computational studies to similar compounds has provided insights into their probable mechanisms of action, alongside predictions of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Such studies facilitate the understanding of the molecular basis of their biological activities and aid in the optimization of their therapeutic potentials (Tiwari et al., 2017).
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O2S/c18-11-5-4-9(6-12(11)19)17(25)23-7-10(8-23)16(24)20-13-2-1-3-14-15(13)22-26-21-14/h1-6,10H,7-8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNYDKDBJLYOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.